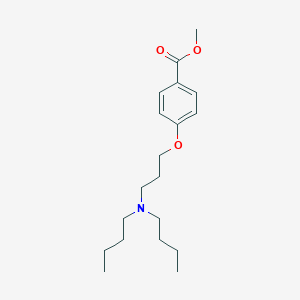

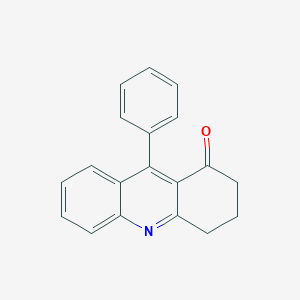

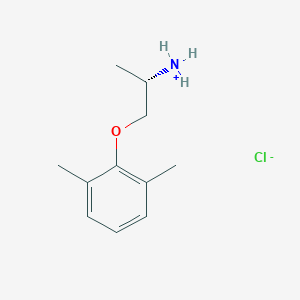

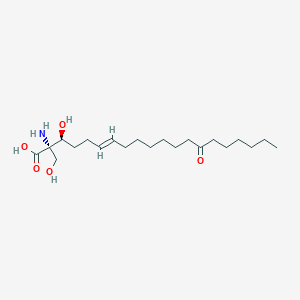

3,4-Dihydro-9-phenyl-1(2H)-acridinone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Dihydro-9-phenyl-1(2H)-acridinone is a derivative of acridinone, a tricyclic compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by a tricyclic ring system that includes a phenyl group at the 9th position and exhibits interesting chemical and physical properties that make it suitable for further functionalization and application in different fields.

Synthesis Analysis

The synthesis of acridinone derivatives, including 3,4-Dihydro-9-phenyl-1(2H)-acridinone, involves multiple steps that can include selective etherification, cyclodehydration, and Claisen rearrangement, as demonstrated in the synthesis of related compounds . For instance, selective etherification of the hydroxy group has been used to produce various ethers, which can then undergo further reactions to yield complex structures like furacridone . Additionally, halogenation reactions have been employed to introduce halogen atoms into the acridinone structure, providing a pathway to synthesize regiospecific derivatives such as acronycine .

Molecular Structure Analysis

The molecular structure of acridinone derivatives has been confirmed through techniques like X-ray diffraction. For example, the acridinone derivative 3,4-dihydro-3,3-dimethyl-1(2H)-acridinone has been shown to crystallize in a specific space group, with the acridinone tricyclic ring being virtually planar except at the gem-dimethyl position . This information is crucial for understanding the three-dimensional conformation of the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Acridinone derivatives undergo various chemical reactions that modify their structure and properties. Halogenation reactions, for instance, have been used to introduce iodine, bromine, and chlorine atoms into the acridinone ring system, leading to the formation of halogenated derivatives with potential biological activity . The reactivity of these halogenated compounds with other reagents can lead to the formation of even more complex structures, such as those containing furo[2,3-α]acridin rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of acridinone derivatives are influenced by their molecular structure. The presence of substituents like methyl groups and halogen atoms can affect the compound's melting point, solubility, and stability. X-ray crystallography has revealed that different acridinone derivatives can adopt various conformations, such as half-chair or boat conformations, which can have implications for their chemical behavior and interactions with other molecules .

科学研究应用

抗癌潜力

与3,4-二氢-9-苯基-1(2H)-吖啶酮的结构密切相关的肉桂酸衍生物已被广泛研究其抗癌潜力。这些化合物通过它们的酚类类似物提供了多个反应位点,有助于合成各种抗肿瘤药物。最近的研究强调了肉桂酸衍生物的潜力,尽管它们在药用传统上丰富,并且在过去二十年中对它们的抗肿瘤功效引起了重要关注。该综述全面编制了各种肉桂酰酸、酯、酰胺、腙和相关衍生物在抗癌研究中的合成和生物评价,展示了它们在药用应用中的潜力(De, Baltas, & Bedos-Belval, 2011)。

DNA插入和治疗应用

包括3,4-二氢-9-苯基-1(2H)-吖啶酮在内的吖啶衍生物已被探索其在治疗癌症、阿尔茨海默病和各种感染等疾病中的潜在治疗应用。它们的作用方式主要涉及DNA插入,影响与DNA及其相关酶相关的生物过程。本综述涵盖了具有增强治疗效力和选择性的吖啶衍生物的发展,重点关注了2009年至2013年间新获得专利的吖啶衍生物。对氮杂吖啶或其他杂原子取代的吖啶衍生物及其合成方法的探索旨在扩大吖啶衍生物在癌症化疗及其他领域的应用范围(Zhang, Li, Li, Gao, & Jiang, 2014)。

光动力疗法和缺氧选择性药物

吖啶骨架,包括3,4-二氢-9-苯基-1(2H)-吖啶酮,由于其DNA亲和力和插入性质,在抗肿瘤药物设计中具有重要意义。研究集中在癌症/肿瘤靶向疗法上,突出了吖啶/吖啶酮衍生物在特定治疗中的潜力。光动力疗法和缺氧选择性药物特别引人注目,因为它们对肿瘤细胞的专注作用。本综述概述了该领域最有前景的治疗发展,强调了吖啶/吖啶酮衍生物在现代药物研究中的重要性(Belmont & Dorange, 2008)。

属性

IUPAC Name |

9-phenyl-3,4-dihydro-2H-acridin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO/c21-17-12-6-11-16-19(17)18(13-7-2-1-3-8-13)14-9-4-5-10-15(14)20-16/h1-5,7-10H,6,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXZEDOYZLGGOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=CC=CC=C3C(=C2C(=O)C1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429288 |

Source

|

| Record name | T5728418 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-9-phenyl-1(2H)-acridinone | |

CAS RN |

17401-27-3 |

Source

|

| Record name | T5728418 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

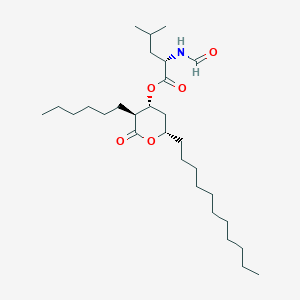

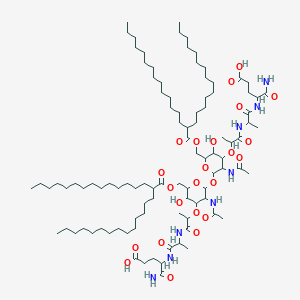

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B141099.png)

![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate](/img/structure/B141117.png)

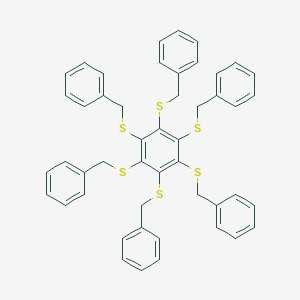

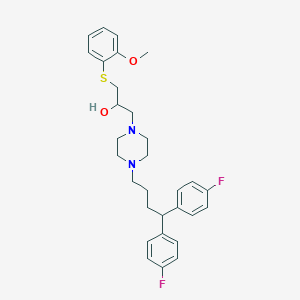

![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)